Dimethyl {2-[(1E)-2-phenylethenyl]-5-[(2-phenylethyl)amino]-1,3-oxazol-4-YL}phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl {2-[(1E)-2-phenylethenyl]-5-[(2-phenylethyl)amino]-1,3-oxazol-4-YL}phosphonate is a complex organic compound with a unique structure that includes an oxazole ring, phenylethenyl, and phenylethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl {2-[(1E)-2-phenylethenyl]-5-[(2-phenylethyl)amino]-1,3-oxazol-4-YL}phosphonate typically involves multiple steps, including the formation of the oxazole ring and the introduction of the phosphonate group. One common method involves the reaction of 2-phenylethylamine with a suitable aldehyde to form an imine, which is then cyclized to form the oxazole ring. The phosphonate group is introduced through a phosphorylation reaction using dimethyl phosphite under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages such as increased efficiency, better control over reaction conditions, and scalability. These systems allow for the continuous production of the compound with high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Dimethyl {2-[(1E)-2-phenylethenyl]-5-[(2-phenylethyl)amino]-1,3-oxazol-4-YL}phosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonate group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxazole derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Dimethyl {2-[(1E)-2-phenylethenyl]-5-[(2-phenylethyl)amino]-1,3-oxazol-4-YL}phosphonate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and antiviral agent.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of Dimethyl {2-[(1E)-2-phenylethenyl]-5-[(2-phenylethyl)amino]-1,3-oxazol-4-YL}phosphonate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or viral replication, thereby exerting its anti-inflammatory or antiviral effects .
Comparison with Similar Compounds
Similar Compounds
Dimethyl (2-phenylethyl)amine: Shares the phenylethyl group but lacks the oxazole ring and phosphonate group.
2-Phenylethyl-N,N-dimethylamine: Similar structure but different functional groups.
3-Hydroxy-2-(2-phenylethyl)pyridine: Contains a phenylethyl group but has a pyridine ring instead of an oxazole ring.
Uniqueness
Dimethyl {2-[(1E)-2-phenylethenyl]-5-[(2-phenylethyl)amino]-1,3-oxazol-4-YL}phosphonate is unique due to its combination of an oxazole ring, phenylethenyl, and phenylethyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C21H23N2O4P |
---|---|
Molecular Weight |
398.4 g/mol |
IUPAC Name |
4-dimethoxyphosphoryl-2-[(E)-2-phenylethenyl]-N-(2-phenylethyl)-1,3-oxazol-5-amine |
InChI |
InChI=1S/C21H23N2O4P/c1-25-28(24,26-2)21-20(22-16-15-18-11-7-4-8-12-18)27-19(23-21)14-13-17-9-5-3-6-10-17/h3-14,22H,15-16H2,1-2H3/b14-13+ |
InChI Key |
GXPCAPIHAGFRIB-BUHFOSPRSA-N |
Isomeric SMILES |
COP(=O)(C1=C(OC(=N1)/C=C/C2=CC=CC=C2)NCCC3=CC=CC=C3)OC |
Canonical SMILES |
COP(=O)(C1=C(OC(=N1)C=CC2=CC=CC=C2)NCCC3=CC=CC=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.